2-{5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenol
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Overview
Description
2-{5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenol is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a phenol group, an oxadiazole ring, and a dichlorophenoxy moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenol typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced through nucleophilic substitution reactions, often using 2,4-dichlorophenol and appropriate alkylating agents.
Final Coupling: The phenol group is then coupled to the oxadiazole ring through electrophilic aromatic substitution or other suitable coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize yield and purity.
Catalysts and Solvents: Catalysts such as acids or bases and solvents like dichloromethane or ethanol are commonly employed to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols or oxadiazoles.
Scientific Research Applications
2-{5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenol has a wide range of applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: It may inhibit specific enzymes, modulate receptor activity, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with similar structural features.
1,3,4-Oxadiazole derivatives: A class of compounds with diverse biological activities.
Uniqueness
2-{5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenol is unique due to its combination of a phenol group, an oxadiazole ring, and a dichlorophenoxy moiety, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C15H10Cl2N2O3 |
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Molecular Weight |
337.2 g/mol |
IUPAC Name |
2-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-9-5-6-13(11(17)7-9)21-8-14-18-19-15(22-14)10-3-1-2-4-12(10)20/h1-7,20H,8H2 |
InChI Key |
GZWCZSTVVPDXEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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